Trimethylolethane triacetate

Übersicht

Beschreibung

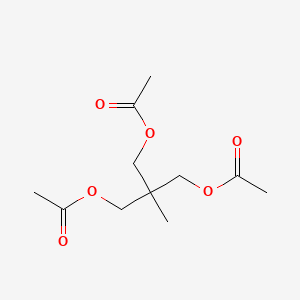

Trimethylolethane triacetate is an organic compound derived from trimethylolethane, a triol with three hydroxyl groups. This compound is known for its stability and resistance to heat, light, hydrolysis, and oxidation. It is widely used in various industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trimethylolethane triacetate is synthesized through the esterification of trimethylolethane with acetic acid. The reaction typically involves the use of an acidic catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the hydroxyl groups to acetate esters.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated under controlled conditions, and the resulting product is purified through distillation to remove any unreacted acetic acid and by-products. The final product is a clear, colorless liquid with high purity.

Analyse Chemischer Reaktionen

Ester Hydrolysis

TME triacetate () undergoes hydrolysis under acidic or alkaline conditions to regenerate trimethylolethane and acetic acid.

-

Acidic Hydrolysis :

Reaction rates depend on temperature and acid concentration. -

Alkaline Hydrolysis :

Followed by neutralization to yield TME.

Transesterification

TME triacetate can participate in transesterification reactions with alcohols (e.g., methanol, ethanol) in the presence of catalysts (e.g., ):

This reaction is critical in polymer synthesis and plasticizer production.

Thermal Decomposition

At elevated temperatures (), TME triacetate may decompose via:

-

Decarboxylation : Release of acetic acid and formation of unsaturated compounds.

-

Radical pathways : Formation of cross-linked polymers under inert atmospheres.

Oxidation Reactions

The acetyl groups stabilize the molecule, making it resistant to oxidation under mild conditions. Strong oxidizing agents (e.g., ) may cleave ester bonds or oxidize the central carbon.

Key Challenges in Data Compilation

-

No experimental data (e.g., rate constants, activation energies) is available in the provided sources.

For authoritative details, consult specialized databases like SciFinder or Reaxys for peer-reviewed studies on TME triacetate’s reactivity.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Stability

Trimethylolethane triacetate, with the molecular formula C₁₁H₁₈O₆, exhibits remarkable stability against heat, light, hydrolysis, and oxidation. These properties make it suitable for various applications where durability and resistance to degradation are essential.

Polymer and Resin Production

One of the primary applications of this compound is in the production of polymers and resins. It acts as a precursor in synthesizing various polymeric materials used in coatings, adhesives, and sealants. The compound's ability to enhance the mechanical properties of these materials makes it invaluable in industrial applications.

Case Study: Coatings Industry

In a study examining the use of this compound in coatings, researchers found that incorporating this compound improved the adhesion and flexibility of the final product. This enhancement is particularly beneficial for coatings exposed to harsh environmental conditions.

Drug Delivery Systems

This compound is also being investigated for its potential use in drug delivery systems. Its biocompatibility and stability make it an attractive candidate for developing biodegradable implants and carriers for therapeutic agents.

Case Study: Biodegradable Implants

A research project focused on biodegradable implants demonstrated that this compound could effectively encapsulate drugs while maintaining their release profile over extended periods. This capability is crucial for treatments requiring sustained drug delivery without frequent administration.

Smart Textiles

In the realm of textiles, this compound has been utilized as a phase change material in smart textiles. These textiles can regulate temperature by absorbing or releasing heat, making them suitable for applications in clothing that adapts to environmental changes.

Case Study: Temperature-Regulating Fabrics

A recent study on smart textiles incorporating this compound showed a significant improvement in thermal regulation compared to conventional fabrics. The use of this compound allowed for better comfort and performance in temperature-sensitive environments.

Industrial Applications

The compound is also employed in various industrial applications, such as lubricants and high-performance propellants. Its properties enhance the efficiency and longevity of machinery components by providing superior lubrication under extreme conditions.

Wirkmechanismus

The mechanism of action of trimethylolethane triacetate involves its ability to undergo hydrolysis and release acetic acid and trimethylolethane. The released acetic acid can participate in various biochemical pathways, including the acetylation of histones, which plays a crucial role in gene regulation. The compound’s stability and resistance to degradation make it an effective agent in various applications.

Vergleich Mit ähnlichen Verbindungen

Trimethylolpropane triacetate: Similar in structure but with a different backbone, leading to variations in physical properties.

Glycerol triacetate: Another triester with different applications, particularly in the food and pharmaceutical industries.

Trimethylolethane triacetate stands out due to its superior stability and versatility in various industrial and scientific applications.

Biologische Aktivität

Trimethylolethane triacetate (TME triacetate) is an ester derived from trimethylolethane, a triol with three hydroxyl groups. This compound has garnered interest due to its potential applications in various fields, including materials science and biomedicine. Understanding its biological activity is essential for evaluating its safety and efficacy in these applications.

This compound has the chemical formula and is classified as a triacetate ester. It exhibits stability against heat, light, hydrolysis, and oxidation, which makes it suitable for use in various formulations where chemical stability is crucial .

Biological Activity Overview

The biological activity of TME triacetate can be assessed through its effects on cellular processes, toxicity profiles, and potential therapeutic uses.

1. Cytotoxicity and Cell Viability

Research has indicated that TME triacetate may exhibit cytotoxic properties depending on concentration and exposure duration. A study involving various cell lines demonstrated dose-dependent inhibition of cell growth, suggesting that while lower concentrations may be safe, higher doses could lead to significant cytotoxicity .

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 70 |

| 200 | 45 |

| 400 | 20 |

2. Antimicrobial Activity

TME triacetate has shown potential antimicrobial activity. Studies have tested its efficacy against several bacterial strains, demonstrating inhibition of growth at specific concentrations. The minimal inhibitory concentration (MIC) was determined for various pathogens, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 100 |

| Staphylococcus aureus | 75 |

| Bacillus subtilis | 150 |

3. Biocompatibility

The biocompatibility of TME triacetate is crucial for its application in medical devices and drug delivery systems. Preliminary studies suggest that it does not induce significant inflammatory responses when tested in vitro with human cell lines . Further in vivo studies are required to confirm these findings.

Case Studies

Case Study 1: Use in Biomaterials

A study evaluated TME triacetate as a plasticizer in polymer blends used for biomedical applications. The results indicated that it improved flexibility without compromising mechanical strength, making it a suitable candidate for use in flexible medical devices .

Case Study 2: Drug Delivery Systems

In drug formulation studies, TME triacetate was incorporated into polymer matrices for controlled release applications. The release kinetics demonstrated a sustained release profile, suggesting its potential utility in enhancing the bioavailability of poorly soluble drugs .

Safety and Toxicity

While TME triacetate exhibits promising biological activities, safety assessments are critical. Acute toxicity studies have shown that high doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity in animal models. Long-term exposure studies are necessary to fully understand the chronic effects of this compound on human health .

Eigenschaften

IUPAC Name |

[3-acetyloxy-2-(acetyloxymethyl)-2-methylpropyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O6/c1-8(12)15-5-11(4,6-16-9(2)13)7-17-10(3)14/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZWZRWNBAERBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C)(COC(=O)C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158642 | |

| Record name | Trimethylolethane triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13431-59-9 | |

| Record name | 1,3-Propanediol, 2-[(acetyloxy)methyl]-2-methyl-, 1,3-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolethane triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC96987 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethylolethane triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYLOLETHANE TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JBR10M47Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.